Ethyl 4-hydroxy-6-oxo-6'-(trifluoromethyl)-1,2,3,6-tetrahydro-[2,3'-bipyridine]-5-carboxylate
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Overview
Description
Ethyl 4-hydroxy-6-oxo-6’-(trifluoromethyl)-1,2,3,6-tetrahydro-[2,3’-bipyridine]-5-carboxylate is a complex organic compound characterized by the presence of a trifluoromethyl group and a bipyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydroxy-6-oxo-6’-(trifluoromethyl)-1,2,3,6-tetrahydro-[2,3’-bipyridine]-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl 2,4-dioxopentanoate with ethyl trifluoroacetate in the presence of sodium ethoxide (NaOEt), leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to facilitate the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-6-oxo-6’-(trifluoromethyl)-1,2,3,6-tetrahydro-[2,3’-bipyridine]-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Ethyl 4-hydroxy-6-oxo-6’-(trifluoromethyl)-1,2,3,6-tetrahydro-[2,3’-bipyridine]-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-6-oxo-6’-(trifluoromethyl)-1,2,3,6-tetrahydro-[2,3’-bipyridine]-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-hydroxy-6-(trifluoromethyl)nicotinate: Another compound with a trifluoromethyl group and a pyridine structure.
Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate: A quinoline derivative with similar pharmacological applications.
Uniqueness
Ethyl 4-hydroxy-6-oxo-6’-(trifluoromethyl)-1,2,3,6-tetrahydro-[2,3’-bipyridine]-5-carboxylate is unique due to its bipyridine structure and the presence of both hydroxyl and oxo functional groups
Properties
Molecular Formula |
C14H13F3N2O4 |
---|---|
Molecular Weight |
330.26 g/mol |
IUPAC Name |
ethyl 4-hydroxy-6-oxo-2-[6-(trifluoromethyl)pyridin-3-yl]-2,3-dihydro-1H-pyridine-5-carboxylate |
InChI |
InChI=1S/C14H13F3N2O4/c1-2-23-13(22)11-9(20)5-8(19-12(11)21)7-3-4-10(18-6-7)14(15,16)17/h3-4,6,8,20H,2,5H2,1H3,(H,19,21) |
InChI Key |
DCKCJLPTOTYDMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(CC(NC1=O)C2=CN=C(C=C2)C(F)(F)F)O |
Origin of Product |
United States |
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